2-Bromo-4-fluoro-5-iodoanisole
Description
Significance of Aryl Halides as Synthetic Precursors
Aryl halides, which are aromatic compounds where a halogen atom is directly bonded to a carbon atom of an aromatic ring, are fundamental building blocks in organic synthesis. wikipedia.orgpurdue.edu Their utility stems from their ability to participate in a wide array of coupling reactions, such as Suzuki, Heck, and Sonogashira reactions, which are pivotal for the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.com These reactions are cornerstones of modern synthetic chemistry, enabling the construction of complex molecules from simpler, readily available starting materials. The reactivity of aryl halides in these transformations is dependent on the nature of the halogen, with the reactivity order generally being I > Br > Cl > F. wikipedia.org Aryl halides are also precursors for the formation of organometallic reagents, such as Grignard and organolithium reagents, further expanding their synthetic versatility. wikipedia.orgpurdue.edu
Strategic Importance of Polyhalogenated Aromatic Systems in Advanced Synthesis
Polyhalogenated aromatic systems, containing multiple halogen substituents, offer a strategic advantage in advanced synthesis by allowing for sequential and site-selective functionalization. nih.govacs.org This enables the controlled introduction of different functional groups onto the aromatic ring, a crucial capability for the synthesis of complex target molecules, including pharmaceuticals, agrochemicals, and materials with specific electronic properties. nih.gov The differential reactivity of various halogens on the same aromatic ring can be exploited to achieve regioselective cross-coupling reactions. nih.gov For instance, the greater reactivity of an iodine substituent compared to a bromine or chlorine substituent allows for selective reaction at the C-I bond while leaving the other halogen atoms intact for subsequent transformations. nih.gov This strategic approach provides a powerful tool for building molecular complexity in a controlled and efficient manner. nih.govnih.gov
Contextualizing 2-Bromo-4-fluoro-5-iodoanisole within Multi-Functionalized Arene Chemistry
This compound is a prime example of a multi-functionalized arene, possessing three different halogen atoms (bromine, fluorine, and iodine) and a methoxy (B1213986) group on a benzene (B151609) ring. This specific arrangement of substituents makes it a highly valuable intermediate in organic synthesis. The presence of three distinct halogens with varying reactivities allows for a programmed, stepwise functionalization of the aromatic ring.
The general order of reactivity for palladium-catalyzed cross-coupling reactions is C-I > C-Br > C-Cl, with the C-F bond being the least reactive. This hierarchy allows for selective reactions, for example, a Suzuki or Sonogashira coupling can be performed at the iodine-bearing position, followed by a different coupling reaction at the bromine-bearing position, all while the fluorine atom remains as a stable substituent or is reserved for a final, more forcing, transformation. The methoxy group, being an electron-donating group, activates the ring towards electrophilic aromatic substitution and influences the regioselectivity of these reactions.
The unique substitution pattern of this compound, therefore, positions it as a versatile building block for the synthesis of highly substituted and complex aromatic compounds. Its structure is designed for strategic, multi-step synthetic sequences, making it a valuable tool in the construction of novel chemical entities with potential applications in medicinal chemistry and materials science.
Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₅BrFIO |
| Molecular Weight | 330.92 g/mol synquestlabs.com |
| Appearance | White crystalline solid evitachem.com |
| CAS Number | 677777-40-1 synquestlabs.combldpharm.com |
Structure
3D Structure
Properties
Molecular Formula |
C7H5BrFIO |
|---|---|
Molecular Weight |
330.92 g/mol |
IUPAC Name |
1-bromo-5-fluoro-4-iodo-2-methoxybenzene |
InChI |
InChI=1S/C7H5BrFIO/c1-11-7-3-6(10)5(9)2-4(7)8/h2-3H,1H3 |
InChI Key |
HOSVTHJIJSHZFB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1Br)F)I |
Origin of Product |
United States |
Advanced Reactivity and Mechanistic Investigations of 2 Bromo 4 Fluoro 5 Iodoanisole
Analysis of C-X Bond Activation in Polyhalogenated Anisoles
The reactivity of polyhalogenated aromatic compounds like 2-bromo-4-fluoro-5-iodoanisole is fundamentally governed by the nature and strength of their carbon-halogen (C-X) bonds. The activation and subsequent cleavage of these bonds are central to the functionalization of the anisole (B1667542) ring. The bond dissociation energies for halogens attached to an aryl system generally follow the trend C-F > C-Cl > C-Br > C-I. Consequently, the C-I bond is the weakest and most readily cleaved, followed by the C-Br bond, while the C-F bond is the strongest and least reactive under many conditions. This hierarchy of bond strengths is a primary determinant of the regioselectivity observed in a wide range of transformations.
| Bond Type | Typical Bond Dissociation Energy (kcal/mol) | Relative Reactivity in Cleavage |
| Aryl C-I | ~65 | Highest |
| Aryl C-Br | ~81 | Intermediate |
| Aryl C-F | ~123 | Lowest |
Reductive cleavage involves the transfer of one or more electrons to the polyhalogenated anisole, leading to the breaking of a C-X bond. This process is highly selective and almost invariably targets the weakest carbon-halogen bond. For this compound, the C-I bond is the most susceptible to reductive cleavage due to its lower bond dissociation energy and higher polarizability.
Mechanistic studies on similar alkyl halides have shown that dissociative electron transfer often proceeds in a concerted manner rather than through a stepwise process involving a stable radical anion intermediate. nih.govanu.edu.au The injection of an electron into the molecule leads directly to a transition state where the C-X bond is breaking. nih.gov This mechanism is central to reactions such as metal-halogen exchange, where organometallic reagents selectively replace a halogen atom. In the context of this compound, reagents like organolithiums or Grignard reagents would be expected to preferentially react at the C-I bond at the C5 position.
Oxidative transformations of C-X bonds in aryl halides are a cornerstone of many transition-metal-catalyzed cross-coupling reactions. The most common mechanism is oxidative addition, where a low-valent metal center (e.g., Pd(0) or Ni(0)) inserts into the C-X bond, forming a new organometallic species. The rate of oxidative addition is inversely related to the C-X bond strength, following the order C-I > C-Br >> C-Cl > C-F.
Therefore, in reactions involving this compound, catalytic processes such as Suzuki, Heck, or Sonogashira couplings would exhibit high selectivity for activation of the C-I bond over the C-Br and C-F bonds. This predictable reactivity allows for the stepwise and site-specific introduction of different functional groups onto the aromatic ring. Other oxidative processes can include the formation of hypervalent iodine compounds or dehydrogenation reactions adjacent to C-X bonds, which are versatile methods in organic synthesis. researchgate.net
Regioselectivity in Aromatic Substitution Reactions of this compound
Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org The reaction proceeds through a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. For an SNAr reaction to occur, the aromatic ring must typically be activated by at least one strong electron-withdrawing group positioned ortho or para to a good leaving group. youtube.commasterorganicchemistry.com
In this compound, the halogens themselves act as mild electron-withdrawing groups via induction, but the methoxy (B1213986) group is strongly electron-donating by resonance, generally deactivating the ring towards nucleophilic attack. However, the leaving group ability in SNAr reactions presents a unique trend. The rate-determining step is typically the initial attack of the nucleophile, not the departure of the leaving group. masterorganicchemistry.comyoutube.com This step is accelerated by a more electronegative halogen that polarizes the C-X bond, making the carbon atom more electrophilic. youtube.comyoutube.com Consequently, the reactivity order for halogens in SNAr is often F > Cl > Br > I. masterorganicchemistry.com
Given this, a nucleophile would preferentially attack the carbon bearing the fluorine atom (C4). The stability of the resulting Meisenheimer complex is crucial, and the negative charge would be partially stabilized by the inductive effects of the adjacent bromine and iodine atoms.
In electrophilic aromatic substitution (EAS), an electrophile replaces a hydrogen atom on the aromatic ring. The regioselectivity is dictated by the electronic properties of the existing substituents. The methoxy group (-OCH₃) is a powerful activating group and a strong ortho, para-director. The halogen substituents (F, Br, I) are deactivating groups due to their inductive electron withdrawal but are also ortho, para-directors because of resonance electron donation.
For this compound, the available positions for substitution are C3 and C6. The directing effects of the substituents are as follows:
Methoxy group (at C1): Strongly directs to C2 (blocked), C4 (blocked), and C6.
Bromo group (at C2): Directs to C3 (blocked by proximity) and C6.
Fluoro group (at C4): Directs to C3 and C5 (blocked).
Iodo group (at C5): Directs to C4 (blocked) and C6.
All substituents either direct towards a blocked position or towards C3 or C6. The powerful activating and directing effect of the methoxy group is expected to dominate, making the C6 position the most favorable site for electrophilic attack. The fluorine substituent, while deactivating, has a less pronounced deactivating effect compared to other halogens, a phenomenon attributed to a balance between its strong inductive withdrawal and resonance donation. researchgate.netresearchgate.net
Metalation Chemistry and Regioselective Functionalization
Metalation, particularly through metal-halogen exchange, is a premier strategy for the regioselective functionalization of polyhalogenated aromatics. The selectivity of this reaction is highly dependent on the C-X bond reactivity, which follows the established C-I > C-Br order.
Studies on the closely related substrate 2-bromo-4-iodoanisole have demonstrated this principle clearly. Reaction with standard Grignard reagents like iPrMgCl·LiCl results in exclusive I/Mg exchange, leveraging the higher reactivity of the C-I bond. uni-muenchen.de This allows for the selective formation of a magnesium reagent at the C4 position (analogous to the C5 position in the title compound), which can then be trapped with various electrophiles.
Interestingly, the regioselectivity can be finely tuned and even reversed using specialized bimetallic reagents. For instance, the use of a bimetallic combination such as sBu₂Mg·2LiOR can promote selective Br/Mg exchange. uni-muenchen.de This switch in selectivity is attributed to the cooperative effects between the metals and the directing influence of the methoxy group, which favors metalation at the ortho position (C2). uni-muenchen.deresearchgate.net This tunable reactivity allows for controlled, site-selective functionalization at either the C-I or C-Br position, providing a powerful tool for synthesizing complex, highly substituted anisole derivatives.
| Reagent System | Target C-X Bond | Position of Functionalization | Rationale |
| iPrMgCl·LiCl | C-I | C5 | Based on the intrinsically higher reactivity of the C-I bond in metal-halogen exchange. uni-muenchen.de |
| sBu₂Mg·2LiOR | C-Br | C2 | Bimetallic reagent overcomes intrinsic bond reactivity, favoring exchange at the ortho position to the directing methoxy group. uni-muenchen.deresearchgate.net |
Selective Bromine-Magnesium Exchange (Br/Mg Exchange) on 2-Bromo-4-iodoanisole
The selective functionalization of polyhalogenated aromatic compounds is a significant challenge in synthetic chemistry, requiring reagents that can differentiate between multiple halogen atoms. In the case of 2-bromo-4-iodoanisole, the carbon-iodine bond is substantially more reactive than the carbon-bromine bond towards standard organometallic reagents. However, research has demonstrated that highly selective bromine-magnesium (Br/Mg) exchange can be achieved using specific bimetallic reagents. researchgate.net
Studies have shown that while typical Grignard reagents like iPrMgCl·LiCl show low conversion, more complex and activated magnesium-ate complexes can invert the expected reactivity. The use of a reagent like di-n-butylmagnesium complexed with lithium alkoxide, nBu₂Mg·2LiOR (where R = 2-ethylhexyl), in toluene enables a highly efficient and regioselective Br/Mg exchange, leaving the more labile iodo group untouched. researchgate.net This preference is attributed to the specific nature of the bimetallic reagent, which favors the kinetic cleavage of the C-Br bond over the thermodynamically more favorable C-I bond cleavage. researchgate.netresearchgate.net This method provides a powerful tool for generating a bromo-substituted Grignard reagent, which can then be trapped with various electrophiles for further molecular elaboration.
The table below compares the outcomes of the allylation reaction on 2-bromo-4-iodoanisole following treatment with different magnesium reagents, highlighting the superior selectivity of the bimetallic system.
Table 1: Comparison of Reagents for Br/Mg Exchange on 2-Bromo-4-iodoanisole
| Reagent | Temperature (°C) | Time (h) | Conversion (%) | Product (Yield %) |
|---|---|---|---|---|
| iPrMgCl·LiCl | 25 | 2 | 20 | 4-Iodo-2-allylanisole (15%) |
Directed ortho-Metalation (DoM) Strategies with Fluorine as a Directing Group
Directed ortho-metalation (DoM) is a powerful technique for the regioselective deprotonation and subsequent functionalization of aromatic rings. wikipedia.org The strategy relies on a "Directing Metalation Group" (DMG) which coordinates to an organolithium reagent, such as n-butyllithium, and directs deprotonation to the adjacent ortho position by increasing its kinetic acidity. wikipedia.orgorganic-chemistry.org
In the context of this compound, both the methoxy (-OCH₃) and the fluoro (-F) substituents can function as DMGs. The heteroatoms (oxygen and fluorine) act as Lewis bases, coordinating the Lewis acidic lithium atom of the alkyllithium reagent. wikipedia.orgharvard.edu While the methoxy group is a well-established DMG, fluorine is considered a moderate directing group. organic-chemistry.org The DoM reaction involves the formation of an aryllithium intermediate exclusively at the position ortho to the DMG. This intermediate can then react with a wide range of electrophiles to introduce a new substituent with high regioselectivity, a feat not achievable with classical electrophilic aromatic substitution. wikipedia.org For this compound, metalation would be expected to occur at the C3 position, which is ortho to the fluorine directing group.
Lithiation and Zincation for Subsequent Transformations
Beyond DoM, which involves deprotonation, halogenated anisoles can undergo other transformations via lithiation. Treatment with strong alkyllithium bases like tert-butyllithium at low temperatures can lead to either deprotonation or, more commonly, a halogen-lithium exchange. growingscience.com Given the hierarchy of halogen reactivity, the iodine atom in this compound would be the most susceptible to exchange, forming an aryllithium species at the C5 position.
A subsequent and highly useful transformation is zincation. The aryllithium intermediate generated from either DoM or halogen-lithium exchange can be unstable. By performing an in situ transmetalation with a zinc salt, such as zinc chloride (ZnCl₂·2LiCl), the highly reactive organolithium is converted into a more stable and less reactive organozinc reagent. researchgate.net This process is known as lithiation-zincation. These organozinc compounds exhibit excellent functional group tolerance and are key intermediates in various cross-coupling reactions, such as Negishi coupling, allowing for the formation of new carbon-carbon bonds. researchgate.net
Radical Reaction Pathways Involving Halogenated Anisoles
Halogenated anisoles can also participate in reactions proceeding through radical mechanisms, which differ fundamentally from the ionic pathways described above. A free-radical reaction typically involves three distinct stages: initiation, propagation, and termination. wikipedia.orglibretexts.org
Initiation: The reaction begins with the formation of a radical species, usually facilitated by heat or UV light, from a radical initiator like azobisisobutyronitrile (AIBN). libretexts.org
Propagation: This is a self-sustaining cycle where a radical reacts with a stable molecule to form a product and a new radical, which continues the chain. youtube.com
Termination: The reaction ceases when two radical species combine, resulting in a stable, non-radical product. wikipedia.org
A common radical reaction for halogenated arenes is reductive dehalogenation using a reagent system like tributyltin hydride (Bu₃SnH) and AIBN. libretexts.org In this pathway, the tributyltin radical (Bu₃Sn•), formed during initiation, abstracts a halogen atom from the anisole ring. Due to the weakness of the C-I bond, the iodine atom at the C5 position of this compound would be selectively removed to generate an aryl radical. This highly reactive aryl radical then abstracts a hydrogen atom from another molecule of Bu₃SnH, yielding the de-iodinated product and regenerating the Bu₃Sn• radical to continue the propagation cycle. libretexts.org This method is a mild and efficient way to selectively remove halogen atoms from polyhalogenated systems.
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2-Bromo-4-iodoanisole |
| iPrMgCl·LiCl (Isopropylmagnesium chloride lithium chloride) |
| nBu₂Mg·2LiOR (Di-n-butylmagnesium lithium alkoxide complex) |
| 4-Iodo-2-allylanisole |
| n-butyllithium |
| tert-butyllithium |
| Zinc Chloride (ZnCl₂) |
| Azobisisobutyronitrile (AIBN) |
| Tributyltin hydride (Bu₃SnH) |
| Methane |
| Chloromethane |
| Chloroform |
| Dichloromethane |
Derivatization and Selective Functionalization Strategies for 2 Bromo 4 Fluoro 5 Iodoanisole
Transition-Metal-Catalyzed Cross-Coupling Reactions
Transition-metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of 2-Bromo-4-fluoro-5-iodoanisole, the differential reactivity of the carbon-halogen bonds (C-I > C-Br >> C-F) is the primary determinant of selectivity. The weaker carbon-iodine bond allows for facile oxidative addition to a low-valent metal center, typically palladium or nickel, under conditions where the more robust carbon-bromine bond remains intact. This chemoselectivity enables the stepwise functionalization of the molecule.
The Suzuki-Miyaura coupling, which joins an organoboron species with an organic halide, is a widely used method for creating biaryl structures. For this compound, this reaction is expected to proceed with high selectivity at the C-I bond. By employing a suitable palladium catalyst, such as Pd(PPh₃)₄ or a more advanced catalyst system featuring bulky, electron-rich phosphine (B1218219) ligands, and a mild base, the iodo-substituent can be selectively coupled with a variety of aryl or heteroaryl boronic acids or their esters.
The reaction would proceed by oxidative addition of the palladium(0) catalyst to the C-I bond, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to furnish the arylated product while preserving the bromine atom for further transformations.
Table 1: Predicted Outcome of Selective Suzuki-Miyaura Coupling of this compound
| Entry | Aryl Boronic Acid | Catalyst System | Base | Solvent | Expected Major Product |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 2-Bromo-4-fluoro-5-phenylanisole |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 2-Bromo-4-fluoro-5-(4-methoxyphenyl)anisole |
| 3 | Thiophene-2-boronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane | 2-Bromo-4-fluoro-5-(thiophen-2-yl)anisole |
This table represents predicted outcomes based on established principles of Suzuki-Miyaura coupling selectivity.
The Sonogashira coupling enables the formation of a bond between a terminal alkyne and an aryl halide, typically catalyzed by a combination of a palladium complex and a copper(I) salt. Similar to the Suzuki-Miyaura coupling, the reaction with this compound is anticipated to be highly selective for the C-I bond. This allows for the introduction of an alkynyl moiety at the 5-position, yielding a versatile intermediate that can undergo further reactions such as cyclizations or click chemistry.
The choice of palladium catalyst, copper co-catalyst, and amine base can be optimized to ensure high yields and selectivity, preventing premature reaction at the C-Br bond.
Table 2: Predicted Conditions for Selective Sonogashira Coupling of this compound
| Entry | Alkyne | Catalyst System | Base | Solvent | Expected Major Product |
| 1 | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | 2-Bromo-4-fluoro-5-(phenylethynyl)anisole |
| 2 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | i-Pr₂NH | DMF | 2-Bromo-4-fluoro-5-((trimethylsilyl)ethynyl)anisole |
| 3 | Propargyl alcohol | Pd(OAc)₂ / XPhos / CuI | K₂CO₃ | Acetonitrile (B52724) | 3-(3-Bromo-5-fluoro-4-methoxyphenyl)prop-2-yn-1-ol |
This table illustrates expected outcomes based on the known selectivity of the Sonogashira coupling.
The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a palladium or nickel complex. wikipedia.org This reaction is known for its high functional group tolerance and the ability to form C(sp²)-C(sp²) bonds. wikipedia.org In the case of polyhalogenated substrates, the inherent reactivity difference between C-I and C-Br bonds typically dictates the site of reaction. However, the formation of the organometallic reagent can also be directed.
Research on the closely related 2-bromo-4-iodoanisole has demonstrated that selective bromine-magnesium exchange can be achieved using reagents like nBu₂Mg·2LiOR, which can then be transmetalated to zinc. researchgate.net This regioselective metal-halogen exchange, favoring the bromine over the more reactive iodine, allows for subsequent Negishi coupling at the C-Br position. This provides a powerful strategy to functionalize the C-Br bond while leaving the C-I bond intact for a subsequent, different coupling reaction.
Table 3: Potential Regioselective Negishi Coupling via Selective Metal-Halogen Exchange
| Entry | Organozinc Reagent Formation | Coupling Partner | Catalyst | Expected Major Product |
| 1 | Selective Br-Mg exchange followed by transmetalation to ZnCl | Phenyl iodide | Pd(PPh₃)₄ | 4-Fluoro-5-iodo-2-phenylanisole |
| 2 | Selective I-Li exchange followed by transmetalation to ZnCl | 4-Bromotoluene | Pd(dppf)Cl₂ | 4-Fluoro-5-(p-tolyl)-2-bromoanisole |
This table is based on the demonstrated selective metal-halogen exchange on 2-bromo-4-iodoanisole and general principles of Negishi coupling.
The Ullmann reaction, traditionally a copper-catalyzed homocoupling of two aryl halides to form a biaryl, has been expanded to include cross-coupling reactions and the formation of C-O, C-N, and C-S bonds. wikipedia.org The classic Ullmann biaryl synthesis often requires harsh reaction conditions. wikipedia.org In the context of this compound, a homocoupling reaction would likely proceed at the more reactive C-I bond, leading to a symmetrical biphenyl derivative.
Modern Ullmann-type reactions, often employing palladium or nickel catalysts, can be more versatile. wikipedia.org For a cross-Ullmann reaction with another aryl halide, selectivity would still favor the C-I bond of this compound. The utility of the Ullmann coupling in this context lies in its potential for forming heteroatom bonds, for example, in the synthesis of diaryl ethers or amines, where the reactivity would again be expected at the C-5 position.
The substituents on the aromatic ring of this compound can direct further C-H functionalization reactions. The methoxy (B1213986) group is a strong ortho-, para-directing group for electrophilic aromatic substitution due to its electron-donating resonance effect. In the context of directed metalation, the methoxy group is a well-established ortho-directing group, facilitating lithiation at the adjacent C-6 position.
Halogen atoms are generally deactivating but ortho-, para-directing for electrophilic substitution. In palladium-catalyzed C-H activation reactions, the directing ability of these groups can be exploited. The methoxy group can direct C-H activation to the ortho positions. However, the presence of multiple substituents complicates the prediction of regioselectivity, which will be a balance of steric and electronic effects. The most likely site for a directed C-H functionalization, for example via ortho-lithiation, would be the C-6 position, which is ortho to the methoxy group and not sterically hindered by the adjacent iodine atom.
Selective Functional Group Interconversions on this compound
Beyond cross-coupling reactions, the different halogens on this compound allow for selective functional group interconversions, most notably through metal-halogen exchange. This process converts a carbon-halogen bond into a carbon-metal bond, creating a potent nucleophile that can react with a wide range of electrophiles.
The selectivity of metal-halogen exchange generally follows the trend I > Br > Cl. wikipedia.org Therefore, treatment of this compound with one equivalent of an alkyllithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures is expected to selectively replace the iodine atom with lithium. The resulting aryllithium species can then be trapped with various electrophiles to introduce a new functional group at the 5-position.
Conversely, as mentioned in the context of Negishi coupling, specific magnesium-based reagents can achieve selective Br-Mg exchange on the closely related 2-bromo-4-iodoanisole. researchgate.net This reversal of the expected reactivity provides a powerful tool for orthogonal functionalization. By choosing the appropriate metalating agent, one can selectively activate either the C-I or the C-Br bond, allowing for the introduction of two different functional groups in a controlled manner.
Table 4: Predicted Selective Functional Group Interconversions
| Entry | Reagent | Electrophile | Expected Major Product |
| 1 | 1. n-BuLi, THF, -78 °C; 2. DMF | Formyl group at C-5 | 2-Bromo-4-fluoro-5-formylanisole |
| 2 | 1. n-BuLi, THF, -78 °C; 2. CO₂ | Carboxylic acid at C-5 | 2-Bromo-4-fluoro-5-carboxyanisole |
| 3 | 1. nBu₂Mg·2LiOR, Toluene; 2. Allyl bromide | Allyl group at C-2 | 2-Allyl-4-fluoro-5-iodoanisole |
| 4 | 1. i-PrMgCl·LiCl, THF; 2. I₂ | Iodine at C-2 (after Br-Mg exchange) | 4-Fluoro-2,5-diiodoanisole |
This table is based on established principles of metal-halogen exchange and the specific findings for 2-bromo-4-iodoanisole.
Chemoselective Reactivity of Multiple Halogens
The selective functionalization of this compound is dictated by the inherent differences in the reactivity of the carbon-halogen bonds. The generally accepted order of reactivity for aryl halides in many common cross-coupling and metal-halogen exchange reactions is determined by the bond dissociation energies of the carbon-halogen bond, which follows the trend: C–I < C–Br < C–Cl < C–F. nih.govnih.gov This hierarchy suggests that the iodine atom is the most labile, followed by bromine, with the fluorine atom being the most robust and generally unreactive under typical cross-coupling conditions.
This differential reactivity allows for a stepwise and site-selective modification of the molecule. For instance, a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Sonogashira reaction, would be expected to occur preferentially at the C-I bond. organicreactions.org By carefully controlling the reaction conditions, including the choice of catalyst, ligands, and temperature, it is possible to selectively replace the iodine atom while leaving the bromine and fluorine atoms intact. This initial functionalization can be followed by a subsequent reaction at the C-Br bond, providing a pathway to disubstituted derivatives. The C-F bond, due to its high strength, typically remains unreacted, serving as a stable substituent that can influence the electronic properties of the final molecule.
Table 1: Relative Reactivity of Halogens in this compound
| Halogen | Position | Relative Reactivity in Cross-Coupling | Notes |
| Iodine | 5 | Highest | Most readily undergoes oxidative addition to a metal catalyst. |
| Bromine | 2 | Intermediate | Can be functionalized after the iodine, under more forcing conditions. |
| Fluorine | 4 | Lowest | Generally unreactive and serves as a stable substituent. |
Conversion of Halides to Other Functionalities (e.g., organometallics, boronic acids)
The conversion of the halogen atoms of this compound into organometallic reagents or boronic acids is a powerful strategy for further derivatization. These intermediates can then participate in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions.
Organometallic Reagents:
Metal-halogen exchange is a common method for the preparation of organolithium and Grignard reagents from aryl halides. researchgate.net The rate of this exchange generally follows the trend I > Br > Cl, making the iodine atom at the 5-position the most likely site of initial reaction. researchgate.net For example, treatment of this compound with an organolithium reagent such as n-butyllithium at low temperatures would be expected to selectively form the corresponding 5-lithio derivative. This aryllithium species can then be trapped with various electrophiles to introduce a wide range of functional groups.
Similarly, Grignard reagents can be prepared. While direct reaction with magnesium metal can sometimes be challenging with polyhalogenated aromatics, halogen-magnesium exchange reactions offer a milder alternative. For instance, the use of reagents like isopropylmagnesium chloride can facilitate the selective exchange at the more reactive halogen position. In a closely related compound, 2-bromo-4-iodoanisole, selective Br/Mg exchange has been demonstrated, indicating that with the right choice of reagents, selective metalation at either the bromo or iodo position could be achievable.
Boronic Acids:
Aryl boronic acids and their esters are versatile intermediates, most notably for their use in Suzuki-Miyaura cross-coupling reactions. organicreactions.org These can be prepared from the corresponding organometallic reagents. For example, the 5-lithio derivative of this compound, generated via lithium-halogen exchange, can be quenched with a trialkyl borate, such as trimethyl borate, followed by acidic workup to yield the corresponding boronic acid. This boronic acid derivative can then be coupled with a variety of aryl or vinyl halides to construct biaryl or styrenyl systems.
Table 2: Strategies for Conversion of Halides in this compound
| Halogen to be Converted | Reagent | Resulting Intermediate | Potential Subsequent Reactions |
| Iodine | n-BuLi | 2-Bromo-4-fluoro-5-lithioanisole | Quenching with electrophiles (e.g., CO2, aldehydes) |
| Bromine | i-PrMgCl·LiCl | 2-Magnesio-4-fluoro-5-iodoanisole | Cross-coupling reactions, reaction with electrophiles |
| Iodine | 1. n-BuLi, 2. B(OMe)3, 3. H3O+ | (2-Bromo-4-fluoro-5-methoxyphenyl)boronic acid | Suzuki-Miyaura cross-coupling |
Multicomponent Reaction Approaches
Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step, offering high atom economy and efficiency. organic-chemistry.org The application of this compound or its derivatives in MCRs could provide rapid access to diverse molecular scaffolds.
While specific examples of multicomponent reactions involving this compound are not prevalent in the literature, its functional handles can be exploited to participate in well-known MCRs. For instance, if the iodine or bromine atom is first converted into an aldehyde or an isocyanide, the resulting derivative could be a key component in reactions such as the Ugi, Passerini, Biginelli, or Hantzsch reactions. wikipedia.orgwikipedia.orgwikipedia.orgwikipedia.org
For example, a 2-bromo-4-fluoro-5-formylanisole, synthesized from the corresponding organometallic intermediate, could serve as the aldehyde component in a Biginelli reaction with a β-ketoester and urea to produce dihydropyrimidinones. wikipedia.org Similarly, an isocyanide derivative could participate in a Passerini reaction with a carboxylic acid and a carbonyl compound to yield α-acyloxy amides. wikipedia.org The remaining halogen atoms on the resulting MCR products would then be available for further post-condensation modifications, allowing for the rapid generation of complex and diverse chemical libraries. The use of polyhalogenated aromatic compounds in this manner allows for a diversity-oriented synthesis approach, where the complexity of the final products is built up through a combination of multicomponent reactions and subsequent cross-coupling strategies.
Therefore, it is not possible to provide the detailed analysis and data tables requested for the following sections:
Computational Chemistry and Theoretical Studies on 2 Bromo 4 Fluoro 5 Iodoanisole
Assessment of Substituent Effects on Reactivity and Selectivity
While computational studies have been performed on structurally related compounds, the strict requirement to focus solely on 2-Bromo-4-fluoro-5-iodoanisole prevents the inclusion of data from other molecules. The scientific community has not published research that would allow for an accurate and evidence-based discussion of this compound's specific computational and theoretical characteristics.
Molecular Dynamics Simulations in Reaction Environments
Computational chemistry offers powerful tools to investigate the behavior of molecules at an atomic level, and molecular dynamics (MD) simulations are particularly valuable for understanding dynamic processes in reaction environments. For a complex molecule like this compound, MD simulations can provide critical insights into its conformational dynamics, solvation effects, and interactions with other reactants, catalysts, or biological macromolecules. While specific MD studies on this compound are not extensively documented in publicly available literature, the principles and methodologies can be understood from simulations of analogous halogenated aromatic compounds and anisole (B1667542) derivatives.
Molecular dynamics simulations treat atoms as classical particles whose motions are governed by a force field, which is a set of parameters describing the potential energy of the system as a function of its atomic coordinates. By solving Newton's equations of motion, the trajectory of each atom over time can be calculated, providing a dynamic picture of the molecular system.
A hypothetical MD simulation of this compound in a reaction environment, for instance, a solvent mixture with a reacting species, would involve several key steps. Initially, a starting configuration of the system is generated, placing the this compound molecule and surrounding solvent and reactant molecules in a simulation box. The system is then subjected to energy minimization to remove any unfavorable atomic clashes. Following this, the system is gradually heated to the desired reaction temperature and equilibrated to ensure it reaches a stable state. Finally, a production run is performed to collect the atomic trajectories for analysis.
The analysis of these trajectories can reveal crucial information about the reaction environment. For example, the radial distribution function can be calculated to understand the solvation shell structure around the this compound molecule. This can indicate which solvents are more likely to be in close proximity to the reactive sites of the molecule. Furthermore, by monitoring the distances and angles between the reactant and the anisole derivative, one can identify preferential binding modes and orientations that may precede a chemical reaction.
The choice of force field is a critical aspect of any MD simulation. For a molecule like this compound, a well-parameterized force field that accurately describes the interactions of the different halogen atoms (bromine, fluorine, and iodine) as well as the methoxy (B1213986) group is essential. Quantum mechanical calculations are often employed to derive these parameters when they are not available in standard force fields.
Table 1: Hypothetical Simulation Parameters for an MD Study of this compound in a Reaction Environment
| Parameter | Value |
| System Composition | |
| This compound | 1 molecule |
| Solvent | Acetonitrile (B52724) (e.g., ~2000 molecules) |
| Reactant | e.g., a nucleophile (e.g., 50 molecules) |
| Simulation Box | |
| Box Type | Cubic |
| Box Size | ~50 Å x 50 Å x 50 Å |
| Force Field | |
| Anisole Derivative | Custom parameters from QM calculations |
| Solvent & Reactant | Standard force field (e.g., OPLS-AA) |
| Simulation Conditions | |
| Ensemble | NPT (constant Number of particles, Pressure, and Temperature) |
| Temperature | 298 K |
| Pressure | 1 atm |
| Simulation Time | |
| Equilibration | 10 ns |
| Production | 100 ns |
Detailed Research Findings from Analogous Systems
Studies on similar halogenated aromatic compounds and anisoles provide a framework for what could be expected from MD simulations of this compound.
Solvation Effects: MD simulations of halogenated benzenes in various solvents have shown that the nature of the solvent can significantly influence the orientation and accessibility of the halogen atoms. For instance, polar aprotic solvents might preferentially solvate the more electronegative fluorine atom, while less polar solvents might interact more favorably with the larger, more polarizable bromine and iodine atoms. This differential solvation can impact the reactivity of the C-X bonds.
Conformational Dynamics: For anisole derivatives, a key conformational feature is the orientation of the methoxy group relative to the aromatic ring. MD simulations can quantify the rotational barrier of the C-O bond and the preferred dihedral angles. In a reaction environment, interactions with solvent or reactant molecules could influence this conformational preference, potentially exposing or shielding certain reactive sites on the ring.
Interaction with Catalysts: In the context of metal-catalyzed cross-coupling reactions, a common application for such halogenated compounds, MD simulations could be used to study the approach and binding of the this compound to the metal center of a catalyst. These simulations can provide insights into the initial steps of the catalytic cycle, such as oxidative addition, by revealing the most favorable binding conformations and the role of the surrounding ligands and solvent.
Table 2: Illustrative Data from a Hypothetical MD Simulation Analysis of this compound
| Analyzed Property | Finding | Implication for Reactivity |
| Radial Distribution Function of Solvent around Halogen Atoms | Higher peak for acetonitrile around the iodine atom compared to fluorine. | The larger, more polarizable iodine atom has a stronger interaction with the solvent, which might influence the lability of the C-I bond. |
| Methoxy Group Dihedral Angle Distribution | The methoxy group predominantly adopts a planar conformation with the aromatic ring, with occasional out-of-plane fluctuations. | A planar conformation maximizes electronic conjugation, influencing the reactivity of the aromatic ring. |
| Reactant-Substrate Interaction Energy | A specific nucleophile shows a more favorable interaction energy when approaching the carbon atom bearing the iodine. | This suggests a potential site for nucleophilic aromatic substitution, with the C-I bond being the most likely leaving group. |
Advanced Spectroscopic Characterization of 2 Bromo 4 Fluoro 5 Iodoanisole and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical tool for the unambiguous determination of the molecular structure of 2-bromo-4-fluoro-5-iodoanisole. By analyzing the magnetic properties of atomic nuclei such as ¹H, ¹³C, ¹⁹F, and ¹²⁷I, along with their interactions, a complete structural map of the molecule can be assembled.
Proton (¹H) and Carbon (¹³C) NMR Analysis
The ¹H and ¹³C NMR spectra provide foundational information about the carbon skeleton and the attached protons.
Proton (¹H) NMR: The ¹H NMR spectrum of this compound is expected to show distinct signals for the methoxy (B1213986) group protons and the aromatic protons. The methoxy (-OCH₃) protons will appear as a sharp singlet, typically in the downfield region of 3.8-4.0 ppm, due to the deshielding effect of the adjacent oxygen atom. The aromatic region will feature two signals corresponding to the two protons on the benzene (B151609) ring. Due to the complex substitution pattern, these protons are in different chemical environments. The proton at the C6 position (H-6) is ortho to the bromine atom and meta to the methoxy group, while the proton at the C3 position (H-3) is ortho to the methoxy group and meta to the fluorine atom. The electron-withdrawing effects of the halogen substituents will shift these proton signals downfield, likely in the range of 7.0-8.0 ppm. libretexts.orgresearchgate.net Spin-spin coupling between the fluorine atom and the aromatic protons will result in further splitting of these signals. Specifically, a three-bond coupling (³JHF) between H-3 and the fluorine at C-4, and a four-bond coupling (⁴JHF) between H-6 and the fluorine at C-4 are anticipated.
Carbon (¹³C) NMR: The ¹³C NMR spectrum will display seven unique signals, corresponding to the six carbons of the aromatic ring and the one carbon of the methoxy group. The methoxy carbon is expected to resonate around 55-60 ppm. The aromatic carbons will appear in the 90-160 ppm range. The carbons directly bonded to the electronegative substituents (C-O, C-Br, C-F, C-I) will show the most significant shifts. The carbon attached to fluorine (C-4) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), which is a characteristic feature in ¹³C NMR of organofluorine compounds. The chemical shifts of the aromatic carbons are influenced by the additive effects of all substituents.
Predicted NMR Data for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity / Coupling |
|---|---|---|---|
| -OC H₃ | ~3.9 | ~56 | s (¹H), q (¹³C) |
| C-1 | - | ~155-160 | C |
| C-2 | - | ~115-120 | C |
| C-3 | ~7.0-7.3 | ~110-115 | d, ³JHF |
| C-4 | - | ~158-163 | d, ¹JCF |
| C-5 | - | ~90-95 | C |
| C-6 | ~7.7-8.0 | ~125-130 | d, ⁴JHF |
Note: Predicted values are based on typical ranges for substituted anisoles and halogenated benzenes. Actual values may vary. s=singlet, d=doublet, q=quartet, C=quaternary carbon.
Fluorine (¹⁹F) and Iodine (¹²⁷I) NMR Characterization
Fluorine (¹⁹F) NMR: ¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.org For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance. The chemical shift of this signal is influenced by the other substituents on the aromatic ring. This signal will be split into a multiplet due to coupling with the adjacent aromatic protons (H-3 and H-6). huji.ac.il Analyzing these coupling constants can provide further confirmation of the proton assignments in the ¹H NMR spectrum.
Iodine (¹²⁷I) NMR: While ¹²⁷I is an NMR-active nucleus, its application in the structural elucidation of organic molecules is limited. huji.ac.il The ¹²⁷I nucleus has a nuclear spin of 5/2 and possesses a large quadrupole moment, which leads to very broad signals that are often too wide to be detected with standard high-resolution NMR spectrometers. huji.ac.ilresearchgate.net Therefore, ¹²⁷I NMR is not typically a practical method for routine characterization of compounds like this compound, being more suited for studying iodide ions in symmetrical environments or for relaxation studies. huji.ac.ilresearchgate.net
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. In this compound, a COSY spectrum would show no correlations, as the two aromatic protons (H-3 and H-6) are too far apart to be coupled to each other, confirming their meta-relationship. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons with the carbons to which they are directly attached (one-bond ¹JCH coupling). youtube.com This would definitively link the ¹H signals for H-3 and H-6 to their corresponding ¹³C signals (C-3 and C-6), and the methoxy protons to the methoxy carbon. sdsu.edu
NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment detects correlations between protons that are close in space, regardless of whether they are bonded. A NOESY spectrum would show a correlation between the methoxy protons and the H-6 proton, indicating their spatial proximity. This helps to confirm the relative positions of the substituents on the aromatic ring. researchgate.net
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Studies
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the exact molecular formula of this compound, C₇H₆BrFO. The presence of bromine and its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in a distinctive M+ and M+2 isotopic cluster for the molecular ion peak, which is a key signature for bromine-containing compounds. miamioh.edu
Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Pathways
Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (such as the molecular ion) and its subsequent fragmentation to study its breakdown pathways. For this compound, several fragmentation routes are plausible:
Loss of a Methyl Radical: A common fragmentation pathway for anisoles is the loss of a methyl radical (•CH₃) from the molecular ion to form a stable phenoxy cation. slideshare.net
Loss of Formaldehyde: Subsequent to the loss of the methyl group, the resulting ion can lose a molecule of formaldehyde (CH₂O) or a carbon monoxide (CO) molecule.
Halogen Loss: The carbon-halogen bonds can also cleave. The C-I bond is the weakest, making the loss of an iodine radical (•I) a likely fragmentation event. Loss of a bromine radical (•Br) is also possible. miamioh.edu
By analyzing the masses of the resulting fragment ions in the MS/MS spectrum, the sequence of bond cleavages can be deduced, providing strong evidence to support the proposed molecular structure.
Table of Compounds
| Compound Name |
|---|
| This compound |
| 2-Bromo-4-fluoroanisole |
| 4-bromoanisole |
| Anisole (B1667542) |
| Benzene |
| Bromobenzene |
| Carbon monoxide |
X-ray Diffraction Analysis of Single Crystals for Precise Structural Elucidation
Following an extensive search of scientific literature and crystallographic databases, no specific single-crystal X-ray diffraction data for the compound this compound could be located in the public domain. Research articles and database entries detailing the precise three-dimensional structure, including unit cell parameters, space group, bond lengths, and bond angles for this specific molecule, are not available at this time.
While X-ray crystallography remains the definitive method for elucidating the solid-state structure of crystalline compounds, providing unequivocal evidence of atomic connectivity, conformational details, and intermolecular interactions, such a study has not been published for this compound.
For related halogenated anisole derivatives that have been studied, X-ray diffraction has been instrumental in:
Confirming Molecular Geometry: Precisely measuring the bond lengths and angles within the molecule, confirming the planarity of the benzene ring and the orientation of the methoxy group and halogen substituents.
Determining Crystal Packing: Elucidating how individual molecules are arranged in the crystal lattice, revealing intermolecular interactions such as halogen bonding, π-π stacking, and van der Waals forces that govern the solid-state architecture.
Establishing Regiochemistry: Unambiguously confirming the substitution pattern on the aromatic ring, which is crucial for understanding the synthetic pathway and predicting the compound's chemical behavior.
Without experimental data for this compound, it is not possible to provide specific data tables on its crystallographic parameters. Further research involving the synthesis of a single crystal of this compound and subsequent X-ray diffraction analysis would be required to determine its precise structural characteristics.
Applications of 2 Bromo 4 Fluoro 5 Iodoanisole in Advanced Organic Synthesis
Role as a Versatile Building Block for Complex Molecular Architectures
2-Bromo-4-fluoro-5-iodoanisole is recognized as a versatile molecular building block due to the differential reactivity of its halogen substituents. researchgate.net The carbon-iodine and carbon-bromine bonds possess distinct energy levels and reactivity profiles, which can be exploited for selective transformations. For instance, the iodo group is typically more reactive in palladium-catalyzed cross-coupling reactions (like Suzuki, Stille, or Heck couplings) compared to the bromo group. This allows for a stepwise functionalization, where the iodo position can be modified first while leaving the bromo position intact for a subsequent, different transformation.
Conversely, organometallic reagents can be formed through metal-halogen exchange, with conditions tunable to favor reaction at either the bromine or iodine site. For example, selective Br/Mg exchange has been demonstrated on similar dihalo-aromatic compounds, enabling the formation of specific Grignard reagents. researchgate.net This ability to perform site-selective reactions makes the compound an ideal starting point for creating intricate molecular architectures where precise substituent placement is critical. Bromo-organic compounds, in general, are fundamental reagents in a wide array of organic transformations, including cyclization, substitution, and catalysis. nih.gov
Table 1: Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 677777-40-1 synquestlabs.com |
| Molecular Formula | C₇H₅BrFIO synquestlabs.com |
| Molecular Weight | 330.92 g/mol synquestlabs.com |
| Synonyms | 2-Bromo-4-fluoro-5-iodo-1-methoxybenzene |
Precursor in Heterocyclic Compound Synthesis
The structure of this compound is well-suited for its use as a precursor in the synthesis of a variety of heterocyclic compounds, which are core structures in many pharmaceuticals and functional materials. e-bookshelf.de
The incorporation of fluorine into heterocyclic frameworks is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. rsc.org Since this compound contains a chemically stable fluoro group, it can be used to construct heterocyclic systems where the fluorine atom is carried into the final product. The bromo and iodo groups act as synthetic handles to build the heterocyclic ring system onto the fluorinated benzene (B151609) core through cyclization reactions, without disturbing the C-F bond. This provides a direct route to valuable fluorinated heterocycles. rsc.org
Nitrogen-containing heterocycles are among the most significant classes of compounds in drug discovery. ekb.egnih.gov this compound is an excellent precursor for these structures. The halogen atoms can participate in various carbon-nitrogen bond-forming reactions, such as the Buchwald-Hartwig amination or Ullmann condensation. By reacting the anisole (B1667542) derivative with appropriate nitrogen-containing partners (e.g., amines, hydrazines), the foundation for rings like pyridines, indazoles, quinolines, or benzimidazoles can be laid. The sequential reactivity of the iodo and bromo groups allows for the controlled, stepwise assembly of complex, fused, or substituted nitrogen heterocyclic systems. nih.gov
Utilization in the Synthesis of Ligands and Catalysts for Organometallic Chemistry
In organometallic chemistry, ligands play a crucial role in modulating the properties of a metal center, thereby controlling the activity and selectivity of a catalyst. The synthesis of complex organic ligands often requires building blocks with multiple points for functionalization. This compound can be elaborated into sophisticated ligand structures. For example, one of the halogen sites can be converted into a coordinating group (such as a phosphine (B1218219) or an N-heterocyclic carbene precursor), while the other halogen can be used to attach the entire ligand scaffold to a larger molecular or polymeric support. The electronic properties of the ligand can be finely tuned by the persistent fluoro and methoxy (B1213986) groups, which in turn influences the performance of the final organometallic catalyst. The use of functionalized organic linkers is a key strategy in developing advanced catalysts, such as those based on metal-organic frameworks (MOFs). mdpi.com
Integration into Scaffolds for Materials Science Research
The unique substitution pattern of this compound makes it a promising candidate for integration into scaffolds for materials science research, where molecular shape and electronic properties dictate bulk material characteristics.
Advanced organic materials, such as liquid crystals, organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs), derive their function from the precise arrangement and electronic nature of their constituent aromatic cores. This compound can serve as a core unit in the synthesis of these materials. The bromo and iodo groups provide reactive sites for polymerization reactions (e.g., Suzuki or Stille polycondensation) to form conjugated polymers. The fluorine and methoxy substituents can impart desirable properties to the final material, such as improved thermal stability, specific liquid crystalline phases, or modified electronic energy levels for enhanced charge transport. researchgate.net
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Pyridines |
| Indazoles |
| Quinolines |
| Benzimidazoles |
| Phosphine |
Building Blocks for Charge-Transporting and Light-Emitting Materials
Extensive research into the applications of "this compound" as a direct building block for charge-transporting and light-emitting materials has not yielded specific examples in publicly available scientific literature. While halogenated anisole derivatives are a class of compounds with potential utility in the synthesis of organic semiconductors, detailed research findings, specific synthetic pathways, or performance data for materials directly derived from this compound for these applications are not documented.
The unique substitution pattern of this compound, featuring bromo, fluoro, and iodo groups, alongside a methoxy moiety, presents a versatile scaffold for various cross-coupling reactions. In theory, the distinct reactivity of the bromo and iodo substituents could allow for sequential, site-selective functionalization, a valuable strategy in the construction of complex organic electronic materials. The fluorine atom can also influence the electronic properties and solid-state packing of the final molecule, which are critical parameters for charge transport and light emission.
However, without concrete research examples, any discussion of its application in this specific context remains speculative. The scientific community has explored a wide array of halogenated aromatic compounds for the development of materials for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). These studies often focus on how different halogen substitutions impact the frontier molecular orbital energy levels, charge carrier mobility, and photophysical properties of the resulting materials.
Future research may yet uncover synthetic routes that leverage the specific attributes of this compound for the creation of novel charge-transporting and light-emitting materials. Until such studies are published, its role in this area of advanced organic synthesis is not established.
Q & A
What synthetic methodologies are recommended for optimizing the preparation of 2-Bromo-4-fluoro-5-iodoanisole, considering competing reactivity of bromo, fluoro, and iodo substituents?
Methodological Answer:
Directed ortho-metalation (DoM) is a robust approach to install substituents regioselectively. For example, fluoro and methoxy groups act as directing groups, enabling sequential halogenation. Start with 4-fluoroanisole, perform iodination via electrophilic substitution (using I₂/HNO₃), followed by bromination at the ortho position using Br₂/FeBr₃. Monitor reaction progression via TLC and ¹⁹F NMR to track substituent incorporation .
Which spectroscopic techniques are most effective for resolving structural ambiguities in polyhalogenated anisoles like this compound?
Methodological Answer:
- ¹H/¹³C NMR: Use DEPT-135 and HSQC to assign methoxy and aromatic protons. The iodo substituent induces deshielding (~δ 7.5–8.5 ppm for adjacent protons).
- Mass Spectrometry (HRMS): Confirm molecular weight (theoretical MW: 345.91 g/mol) and isotopic patterns (distinct for Br and I).
- X-ray Crystallography: Resolve steric clashes between bulky substituents; pre-purify via recrystallization in ethanol/water .
How do steric and electronic effects of bromo, fluoro, and methoxy groups influence cross-coupling reactions (e.g., Suzuki-Miyaura) with this compound?
Methodological Answer:
- Electronic Effects: The electron-withdrawing fluoro group activates the aryl ring for oxidative addition but deactivates adjacent positions.
- Steric Effects: Iodo and bromo substituents hinder catalyst access; use Pd(PPh₃)₄ with bulky ligands (e.g., SPhos) to mitigate steric congestion.
- Optimization: Screen bases (Cs₂CO₃ vs. K₃PO₄) and solvents (toluene/DMF) to improve yields. Track regioselectivity via GC-MS .
How should researchers address contradictions in reported melting points or reaction yields for this compound across literature sources?
Methodological Answer:
- Purity Assessment: Verify purity via HPLC (C18 column, acetonitrile/water mobile phase) and DSC (melting point range analysis).
- Reproduce Conditions: Cross-check solvents (e.g., anhydrous vs. hydrated DMF) and catalysts. For example, traces of moisture can lower yields in metal-catalyzed reactions.
- Data Reconciliation: Compare with analogous compounds (e.g., 2-Bromo-5-fluoroanisole, mp 35–40°C ) to identify outliers .
What computational strategies (e.g., DFT) are suitable for predicting the reactivity of this compound in nucleophilic aromatic substitution?
Methodological Answer:
- DFT Calculations: Use B3LYP/6-311+G(d,p) to model transition states and Fukui indices for electrophilic attack.
- Solvent Effects: Apply PCM models to simulate polar aprotic solvents (e.g., DMSO).
- Validation: Cross-reference with experimental kinetic data (e.g., rate constants in DMF/NaOH systems) .
What protocols ensure safe handling and thermal stability during high-temperature reactions involving this compound?
Methodological Answer:
- Thermal Analysis: Perform TGA to determine decomposition onset (>150°C based on analogues ).
- Safety Measures: Use Schlenk lines for air-sensitive reactions and avoid open flames (flash point ~82°C for similar compounds ).
- Ventilation: Install scrubbers for halogenated byproducts (e.g., HBr, HI) .
How can researchers overcome challenges in crystallizing this compound for structural confirmation?
Methodological Answer:
- Solvent Screening: Test mixed solvents (e.g., dichloromethane/hexane) to balance solubility.
- Seeding: Introduce microcrystals of analogous structures (e.g., 4-Bromo-2,5-difluoroanisole ).
- Low-Temperature Crystallization: Slow-cool saturated solutions to −20°C for larger crystals .
What strategies improve regioselectivity in further functionalization of this compound (e.g., nitration or sulfonation)?
Methodological Answer:
- Directing Group Leverage: Use the methoxy group to direct nitration to the para position (H₂SO₄/HNO₃ at 0°C).
- Protection/Deprotection: Temporarily protect the iodo group with TMSCl to prevent undesired substitution.
- Kinetic vs. Thermodynamic Control: Monitor reaction time and temperature; shorter times favor kinetic products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
